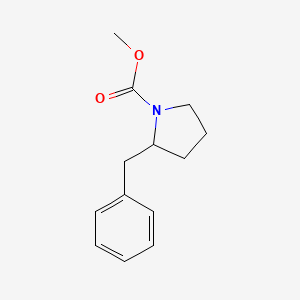![molecular formula C26H18N2O4 B12556982 Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 142891-04-1](/img/structure/B12556982.png)
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a quinoxaline core substituted with two 2-(1,3-benzodioxol-5-yl)ethenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating and microwave-assisted methods. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has also been explored to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives .
Applications De Recherche Scientifique
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. Additionally, its neuroprotective effects are linked to its capacity to modulate neurotransmitter receptors and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Uniqueness
Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]- stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
142891-04-1 |
|---|---|
Formule moléculaire |
C26H18N2O4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2 |
Clé InChI |
XKMWKAGCTDZLLN-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
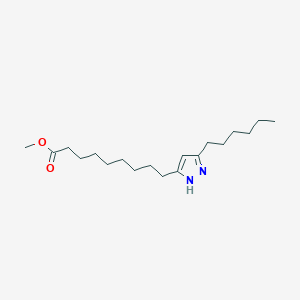
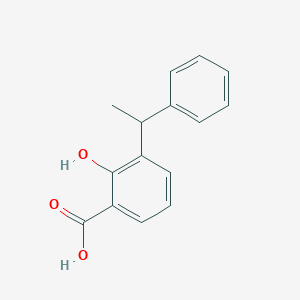
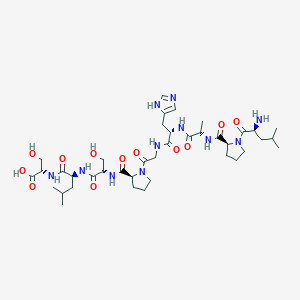
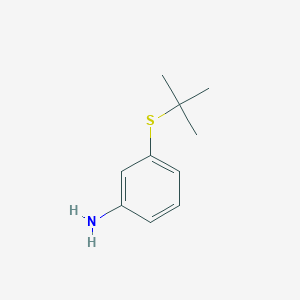
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)


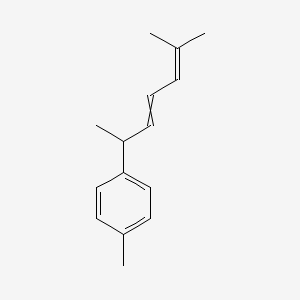

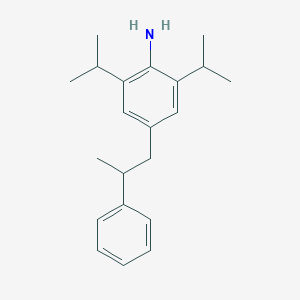
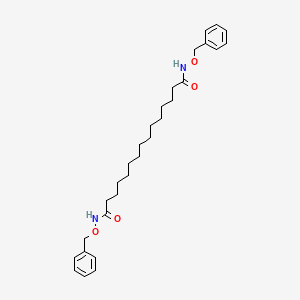
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
